methyl 2,4-dioxo-3-(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate methyl 2,4-dioxo-3-(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 896371-60-1
VCID: VC11919595
InChI: InChI=1S/C27H29F3N4O5/c1-39-25(37)18-9-10-21-22(16-18)31-26(38)34(24(21)36)11-4-2-3-8-23(35)33-14-12-32(13-15-33)20-7-5-6-19(17-20)27(28,29)30/h5-7,9-10,16-17H,2-4,8,11-15H2,1H3,(H,31,38)
SMILES: COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Molecular Formula: C27H29F3N4O5
Molecular Weight: 546.5 g/mol

methyl 2,4-dioxo-3-(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate

CAS No.: 896371-60-1

VCID: VC11919595

Molecular Formula: C27H29F3N4O5

Molecular Weight: 546.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 2,4-dioxo-3-(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate - 896371-60-1

Description

Methyl 2,4-dioxo-3-(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic organic compound with a complex molecular structure. This molecule belongs to the quinazoline derivatives family, known for their diverse biological and pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the quinazoline core via cyclization reactions.

  • Functionalization at specific positions to introduce the ester group.

  • Attachment of the hexyl-piperazine side chain through nucleophilic substitution or amide bond formation.

  • Final modifications to incorporate the trifluoromethylphenyl group.

Biological Significance

Quinazoline derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of a trifluoromethyl group enhances lipophilicity and bioavailability, making this compound a promising candidate for drug development.

Potential Applications:

  • Anticancer Activity: Quinazoline derivatives are known to inhibit tyrosine kinases, which play a role in cancer cell proliferation.

  • Central Nervous System (CNS) Disorders: Piperazine derivatives often exhibit CNS activity due to their ability to cross the blood-brain barrier.

Analytical Characterization

The compound is analyzed using advanced techniques to confirm its structure and purity:

  • NMR Spectroscopy (1H and 13C): Provides detailed information about hydrogen and carbon environments in the molecule.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., carbonyl stretches for ester and ketone groups).

  • X-ray Crystallography: Determines precise 3D geometry.

Comparative Data Table

PropertyValue
Molecular FormulaC26H30F3N4O5C_{26}H_{30}F_3N_4O_5
Molecular Weight534.54 g/mol
Functional GroupsEster, Ketone, Piperazine, Trifluoromethyl
SolubilityLikely soluble in organic solvents
Pharmacological PotentialAnticancer, CNS activity

Research Findings

Studies on similar compounds indicate that modifications at the quinazoline core or side chains can significantly alter biological activity:

  • The trifluoromethyl group enhances receptor binding affinity due to its electron-withdrawing nature .

  • Piperazine derivatives show improved metabolic stability .

CAS No. 896371-60-1
Product Name methyl 2,4-dioxo-3-(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Molecular Formula C27H29F3N4O5
Molecular Weight 546.5 g/mol
IUPAC Name methyl 2,4-dioxo-3-[6-oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]-1H-quinazoline-7-carboxylate
Standard InChI InChI=1S/C27H29F3N4O5/c1-39-25(37)18-9-10-21-22(16-18)31-26(38)34(24(21)36)11-4-2-3-8-23(35)33-14-12-32(13-15-33)20-7-5-6-19(17-20)27(28,29)30/h5-7,9-10,16-17H,2-4,8,11-15H2,1H3,(H,31,38)
Standard InChIKey LHTACRDSYJQKDR-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Canonical SMILES COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
PubChem Compound 22588163
Last Modified Nov 23 2023

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546.5370 g/mol